molecular formula C17H12N4O4 B11526084 2-(1H-Benzoimidazol-2-yl)-3-(4-hydroxy-3-methoxy-2-nitro-phenyl)-acrylonitrile

2-(1H-Benzoimidazol-2-yl)-3-(4-hydroxy-3-methoxy-2-nitro-phenyl)-acrylonitrile

Cat. No.: B11526084
M. Wt: 336.30 g/mol
InChI Key: XGWZHVFLPYFERU-DHZHZOJOSA-N
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Description

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)PROP-2-ENENITRILE is a complex organic compound that features a benzodiazole ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)PROP-2-ENENITRILE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Substitution Reactions: The benzodiazole ring can be further functionalized through electrophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the benzodiazole derivative with a substituted phenyl group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are commonly employed.

Major Products

    Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted benzodiazole and phenyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Antimicrobial Activity: Studied for its potential antimicrobial properties.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Dye Synthesis:

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)PROP-2-ENENITRILE would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Fluorescent Probes: The compound may interact with specific biomolecules, resulting in a fluorescence signal.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Substituted Phenyl Compounds: Compounds with similar substituted phenyl groups.

Uniqueness

    Structural Features: The combination of a benzodiazole ring with a substituted phenyl group is unique and may confer specific properties.

    Functional Groups: The presence of hydroxyl, methoxy, and nitro groups provides multiple sites for chemical modification and interaction.

Properties

Molecular Formula

C17H12N4O4

Molecular Weight

336.30 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(4-hydroxy-3-methoxy-2-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C17H12N4O4/c1-25-16-14(22)7-6-10(15(16)21(23)24)8-11(9-18)17-19-12-4-2-3-5-13(12)20-17/h2-8,22H,1H3,(H,19,20)/b11-8+

InChI Key

XGWZHVFLPYFERU-DHZHZOJOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])/C=C(\C#N)/C2=NC3=CC=CC=C3N2)O

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C=C(C#N)C2=NC3=CC=CC=C3N2)O

Origin of Product

United States

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